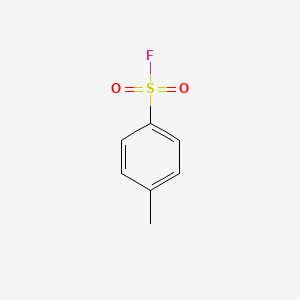

4-methylbenzenesulfonyl fluoride

Description

Propriétés

IUPAC Name |

4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYABADQVQHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060014 | |

| Record name | Benzenesulfonyl fluoride, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-16-3 | |

| Record name | 4-Methylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sulfonyl Chloride Fluorination

The halogen exchange method involves replacing chlorine with fluorine in 4-methylbenzenesulfonyl chloride using alkali metal fluorides. Potassium fluoride (KF) in polar aprotic solvents like sulfolane or dimethylformamide (DMF) facilitates this substitution at elevated temperatures (170°–250°C). Phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts improve reaction kinetics by solubilizing KF, reducing reaction times from 24 hours to 4.75 hours.

-

Reactants : 14.5 g 1,3-benzenedisulfonyl fluoride, 7.8 g KF, 10 mL sulfolane

-

Conditions : N₂ atmosphere, 235°–242°C for 4.75 hours

-

Workup : Dilution with CH₂Cl₂ and water, organic layer separation, distillation at 20 mm Hg

-

Yield : 45% (4.8 g) of 3-fluorobenzenesulfonyl fluoride

This method’s limitations include side reactions like over-fluorination and decomposition above 250°C.

Direct Fluorination of Sulfonic Acids

Deoxyfluorination with XtalFluor-E

Deoxyfluorination converts 4-methylbenzenesulfonic acid directly to the sulfonyl fluoride using reagents like XtalFluor-E (Et₃N·3HF). A 2019 study achieved 78% yield by reacting pyridinium p-toluenesulfonate with XtalFluor-E in dichloromethane at 0°C.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 16 hours |

| Yield | 71%–78% |

This method avoids hazardous SO₂F₂ gas but requires stoichiometric amounts of expensive fluorinating agents.

Fluorosulfurylation of Grignard Reagents

One-Pot Synthesis with SO₂F₂

A 2020 protocol demonstrated the reaction of 4-methylphenylmagnesium bromide with SO₂F₂ in tetrahydrofuran (THF), followed by oxidation with DBU (1,8-diazabicycloundec-7-ene).

-

SO₂F₂ Pressure : 1 atm

-

Catalyst : DBU (3 equivalents)

-

Temperature : 40°C for 20 hours

-

Yield : 82% (83.5 mg)

This method’s scalability is constrained by SO₂F₂’s toxicity, necessitating closed-system reactors.

Oxidative Fluorination

Selectfluor-Mediated Oxidation

4-Methylbenzenesulfonohydrazide undergoes oxidative fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.

-

Reactants : 46.5 mg sulfonohydrazide, 115.1 mg Selectfluor

-

Conditions : 60°C for 14 hours

-

Workup : Ethyl acetate extraction, silica gel chromatography

-

Yield : 94%

This method achieves near-quantitative yields but generates stoichiometric ammonium byproducts.

Photochemical Synthesis

Blue Light–Mediated Reactions

Diaryliodonium salts react with fluoride sources under blue light (440–445 nm) to form sulfonyl fluorides. A 2023 study reported 25% NMR yield using 2-methylbenzenesulfonyl chloride and CsF in acetonitrile.

Advantages :

-

Ambient temperature (20°–25°C)

-

Short reaction time (24 hours)

Limitations : Low yields (25%–45%) and competing side reactions limit industrial adoption.

Comparative Analysis of Methods

Table 1: Method Comparison for 4-Methylbenzenesulfonyl Fluoride Synthesis

Halogen exchange and oxidative fluorination offer the best balance of yield and scalability, while photochemical methods remain exploratory.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Reduction: It can be reduced to 4-methylbenzenesulfonamide using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, it can undergo oxidation reactions under specific conditions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.

Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products

Sulfonamide: Formed from the reaction with amines.

Sulfonate esters: Formed from the reaction with alcohols.

Sulfonic acids: Formed from oxidation reactions.

Applications De Recherche Scientifique

Organic Synthesis

4-Methylbenzenesulfonyl fluoride is primarily utilized as a sulfonylating agent . It facilitates the preparation of sulfonamides and sulfones, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity allows it to interact with various nucleophiles, leading to the efficient formation of sulfonamides.

Key Applications:

- Sulfonamide Synthesis: Used in the formation of sulfonamides through nucleophilic attack by amines.

- Late-stage Functionalization: Its utility in visible-light-mediated reactions has been demonstrated, allowing for modifications in complex molecules.

Pharmaceutical Development

In medicinal chemistry, this compound serves as an inhibitor of serine proteases , enzymes that play critical roles in numerous biological processes. This inhibition is particularly valuable in drug discovery aimed at targeting diseases such as cancer and inflammation.

Case Study: Inhibition of Serine Proteases

- Research indicates that this compound effectively inhibits serine proteases involved in cancer progression. Its selective action allows for targeted therapeutic strategies without affecting other proteases.

Biochemical Research

The compound has been employed in various biochemical studies due to its ability to modulate enzyme activity. For instance, it has been used to study DNA polymerase from spinach leaf extracts, showcasing its relevance in enzymatic research.

Application Example:

- Enzyme Isolation: Utilized in the isolation of Pseudomonas aeruginosa membranes through density sucrose gradient centrifugation.

Material Science

In material science, this compound is explored for its potential to enhance the properties of polymers. Its fluorinated structure contributes to improved thermal stability and mechanical properties when used as an additive or modifier.

Data Tables

Mécanisme D'action

The mechanism of action of 4-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. It selectively interacts with nucleophilic sites in molecules, such as the active-site amino acid residues in proteins . This interaction can lead to the inactivation of enzymes, making it useful as a protease inhibitor . The compound’s electrophilicity allows it to form covalent bonds with target molecules, thereby exerting its effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-methylbenzenesulfonyl fluoride and structurally related sulfonyl derivatives:

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity/Applications | Biological Activity |

|---|---|---|---|---|

| This compound | C₇H₇FO₂S | Sulfonyl fluoride, methyl group | Sulfonylation, enzyme inhibition (e.g., serine proteases), visible-light-mediated reactions | Enzyme inhibitor, moderate toxicity |

| Benzene sulfonyl chloride | C₆H₅ClO₂S | Sulfonyl chloride | Higher reactivity in nucleophilic substitutions; prone to hydrolysis | Limited biological data |

| 4-Chlorobenzenesulfonyl fluoride | C₇H₆ClFO₂S | Sulfonyl fluoride, chlorine atom | Enhanced electrophilicity; used in fluorination reactions | Potential toxicity in aquatic organisms |

| 4-(Trifluoromethyl)benzenesulfonyl fluoride | C₈H₄F₄O₂S | Sulfonyl fluoride, trifluoromethyl | Increased lipophilicity; applications in drug design | Antibacterial, higher membrane permeability |

| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | Sulfonyl chloride, methoxy group | Antifungal activity; used in peptide synthesis | Antifungal |

| 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride | C₁₁H₁₃FNO₅S₂ | Sulfonyl fluoride, morpholine ring | Enhanced solubility in polar solvents; precursor for sulfonamide drugs | Antimicrobial |

Key Findings from Comparative Studies:

Reactivity Differences :

- Sulfonyl chlorides (e.g., benzene sulfonyl chloride) are generally more reactive than sulfonyl fluorides due to the higher electronegativity and leaving-group ability of chloride vs. fluoride .

- This compound strikes a balance between stability and reactivity, enabling its use in Suzuki-Miyaura cross-coupling reactions with yields comparable to electron-deficient sulfonyl chlorides .

4-Methoxybenzenesulfonyl chloride shows antifungal properties, while this compound is primarily used for enzyme inhibition .

Synthetic Utility :

- This compound is a key reagent in synthesizing β-cyclodextrin derivatives via phase-transfer catalysis, achieving yields >90% .

- In contrast, sulfonyl chlorides like 4-(trifluoromethyl)benzenesulfonyl chloride require stringent anhydrous conditions due to their hydrolytic instability .

Research Findings and Case Studies

- Enzyme Inhibition : this compound effectively inhibits serine proteases by forming covalent bonds with active-site residues, a mechanism validated in Daphnia magna toxicity assays .

- Synthetic Applications : In a comparative study, this compound outperformed 4-nitrobenzenesulfonyl chloride in visible-light-mediated arylations due to its superior stability under irradiation .

Activité Biologique

4-Methylbenzenesulfonyl fluoride, commonly known as p-toluenesulfonyl fluoride (p-TSF), is an organic compound with significant biological activity, particularly as a pharmacological tool. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₇FO₂S

- Appearance : Colorless to pale yellow solid

- Solubility : Soluble in organic solvents

- Toxicity : Corrosive; can cause skin, eye, and respiratory tract irritation

The compound features a sulfonyl fluoride functional group attached to a methyl-substituted aromatic ring, which contributes to its reactivity and utility in organic synthesis.

This compound is primarily known for its role as an inhibitor of serine proteases , enzymes that are crucial in various biological processes including digestion, immune response, and cell signaling. The mechanism involves the covalent modification of the active site serine residue in these enzymes, effectively blocking their activity. This property has made p-TSF a valuable tool in drug discovery and development aimed at targeting specific pathways involved in diseases such as cancer and inflammation .

Enzyme Inhibition

Research has demonstrated that p-TSF can inhibit several serine hydrolases, including:

- Fatty Acid Amide Hydrolase (FAAH) : p-TSF has been shown to inhibit FAAH with high potency, making it relevant for studies on pain and inflammation .

- Dihydrofolate Reductase (DHFR) : The compound also acts as an irreversible inhibitor of DHFR, which is critical for nucleotide synthesis and thus cell proliferation .

Antibacterial and Antifungal Activity

A study focused on the synthesis of Schiff base complexes derived from 4-methylbenzenesulfonyl chloride indicated that some of these complexes exhibited antibacterial , antifungal , anti-inflammatory , and analgesic properties . This suggests that derivatives of p-TSF could serve as therapeutic candidates against various microbial infections .

Case Studies

- Inhibition of Serine Proteases :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzene sulfonyl chloride | C₆H₅SO₂Cl | More reactive than the corresponding fluoride |

| 4-Chlorobenzenesulfonyl fluoride | C₇H₆ClO₂S | Exhibits different reactivity patterns |

| 4-(Trifluoromethyl)benzenesulfonyl fluoride | C₈H₄F₃O₂S | Increased lipophilicity and potential activity |

The unique balance between reactivity and stability in this compound allows it to function effectively as both a sulfonylating agent and an enzyme inhibitor, distinguishing it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methylbenzenesulfonyl fluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride as a precursor. A phase transfer catalysis (PTC) approach with imidazole in dichloromethane and NaOH yields 4-methylbenzenesulfonyl imidazole, a key intermediate. Triethylamine is used catalytically, and the solvent can be recycled, achieving yields >60% . Electrochemical methods in flow reactors (20 mA for 24 h) also produce the compound with 63% yield after silica chromatography .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR (CDCl₃): Peaks at δ 7.95–7.83 (m, 2H), 7.41 (d, J = 8.1 Hz, 2H), 2.48 (s, 3H) confirm aromatic and methyl groups .

- ¹⁹F NMR : A singlet at δ 66.25 ppm verifies the sulfonyl fluoride moiety .

Mass spectrometry and X-ray crystallography (for derivatives) further validate purity and stereochemistry .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It is widely used as a serine protease inhibitor (e.g., PMSF) due to its sulfonyl fluoride group reacting irreversibly with active-site serine residues. Protocols recommend 0.1–1 mM concentrations in lysis buffers, but rapid hydrolysis in aqueous solutions (t₁/₂ ~30–60 min) necessitates fresh preparation .

Advanced Research Questions

Q. How can this compound enable regioselective synthesis in cyclodextrin derivatives?

- Methodological Answer : The compound reacts with β-cyclodextrin under PTC conditions (molar ratio 1.1:1 with β-CD, NaOH/β-CD = 10) to yield mono-6-(4-methylbenzenesulfonyl)-β-cyclodextrin. This regioselectivity arises from preferential sulfonation at the C-6 hydroxyl group, critical for synthesizing single-isomer drug carriers .

Q. What mechanisms underlie its instability in aqueous solutions, and how can decomposition be mitigated during experiments?

- Methodological Answer : Hydrolysis of the sulfonyl fluoride group to sulfonic acid occurs rapidly in water (pH-dependent). Stability is enhanced in anhydrous solvents (e.g., DMSO or ethanol). For enzyme inhibition studies, prepare stock solutions in isopropanol and add to aqueous buffers immediately before use .

Q. How do conflicting data on its enzyme inhibition efficacy arise, and what experimental controls resolve these discrepancies?

- Methodological Answer : Variability stems from differences in:

- Concentration : PMSF’s efficacy drops below 0.5 mM .

- Incubation time : Pre-incubation for 10–15 min with target enzymes is optimal.

- Matrix effects : Serum albumin or cellular debris can scavenge PMSF. Controls should include activity assays with and without competing nucleophiles (e.g., DTT) .

Q. What safety protocols are essential when handling this compound in electrophilic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.